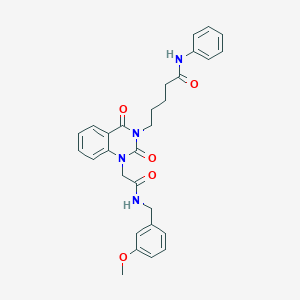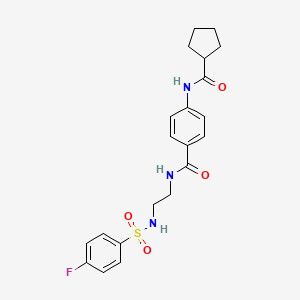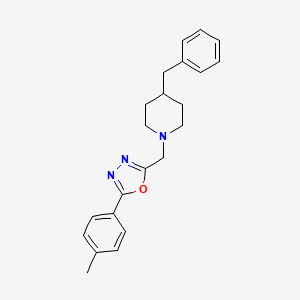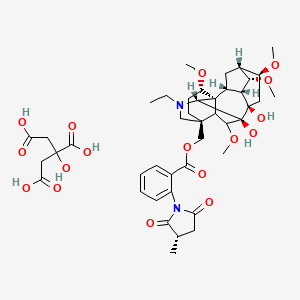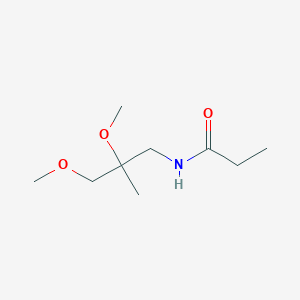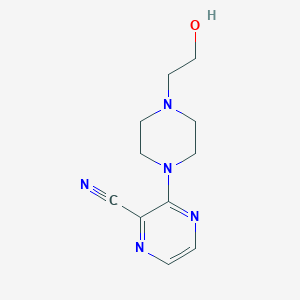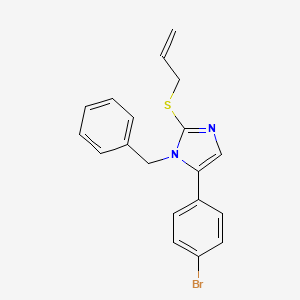
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms. The specific substituents on this compound (allylthio, benzyl, and bromophenyl groups) suggest that it may have unique chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the addition of the substituent groups. The allylthio group might be added via a nucleophilic substitution reaction, the benzyl group via a Friedel-Crafts alkylation, and the bromophenyl group via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the substituent groups and the imidazole ring. For example, the bromophenyl group might undergo further electrophilic aromatic substitution reactions, while the allylthio group might participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements. These properties would be influenced by factors such as the polarity of the molecule and the presence of the bromine atom .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Computational and Experimental Studies on Corrosion Inhibition
Research has demonstrated the efficacy of benzimidazole derivatives, including compounds similar to 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole, as corrosion inhibitors for mild steel in acidic environments. These studies utilized a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and energy-dispersive X-ray analysis. The compounds were shown to retard corrosion reactions through a mixed inhibition mechanism, and their adsorption on the metal surface obeyed the Langmuir isotherm, indicating strong interaction and potential for creating protective barrier films on metal surfaces (Ech-chihbi et al., 2020).
Antimicrobial Activity
Antimicrobial and Antituberculosis Agents
A study on 2-(chromon-3-yl)imidazole derivatives, which share structural similarities with the compound of interest, highlighted their potential as antimicrobial agents. These compounds were synthesized and evaluated for in vitro activity against various pathogenic bacterial and fungal strains. Certain derivatives displayed significant inhibitory activity, suggesting the therapeutic potential of imidazole derivatives in treating infectious diseases (Sharma et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-2-12-23-19-21-13-18(16-8-10-17(20)11-9-16)22(19)14-15-6-4-3-5-7-15/h2-11,13H,1,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUZAWXMUFALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


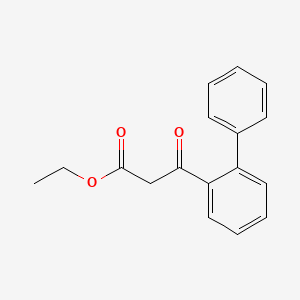

![4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)
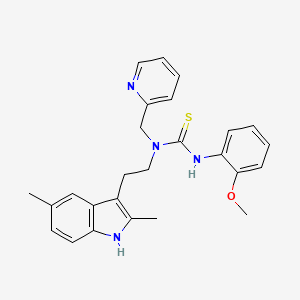
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)
